

N-Benzyl Carvedilol-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Benzyl Carvedilol-d5*

Cat. No.: *B590018*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Benzyl Carvedilol-d5**, a labeled impurity and degradation product of Carvedilol.^[1] This document is intended to serve as a reference for researchers and professionals involved in the development, quality control, and analysis of Carvedilol-related pharmaceutical products.

Certificate of Analysis: Physicochemical Data

The following table summarizes the typical physicochemical properties of **N-Benzyl Carvedilol-d5**, as would be presented in a Certificate of Analysis.

Parameter	Specification
Chemical Name	1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl][(phenyl-d5)methyl)]amino]-2-propanol
CAS Number	1329792-68-8
Molecular Formula	C ₃₁ H ₂₇ D ₅ N ₂ O ₄
Molecular Weight	501.63 g/mol
Appearance	Off-White Solid
Storage	2-8°C Refrigerator
Shipping Conditions	Ambient

Experimental Protocols

The quality and purity of **N-Benzyl Carvedilol-d5** as a reference standard are critical for its intended use in analytical methodologies. A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for its characterization. Below is a representative HPLC method adapted from established analytical procedures for Carvedilol and its impurities.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed to separate **N-Benzyl Carvedilol-d5** from Carvedilol and other related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Inertsil ODS-3V, 4.6 mm x 250 mm, 5 µm particle size.[\[2\]](#)
- Mobile Phase A: 0.02 M Potassium dihydrogen phosphate solution, with pH adjusted to 2.0 using phosphoric acid.[\[2\]](#)
- Mobile Phase B: Acetonitrile.[\[2\]](#)

- Gradient Elution:

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)
0	70	30
15	40	60
25	40	60
30	70	30
35	70	30

- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Detection Wavelength: 240 nm.[\[2\]](#)
- Injection Volume: 10 µL.[\[2\]](#)
- Column Temperature: 30°C.

Identity Confirmation by Mass Spectrometry (MS)

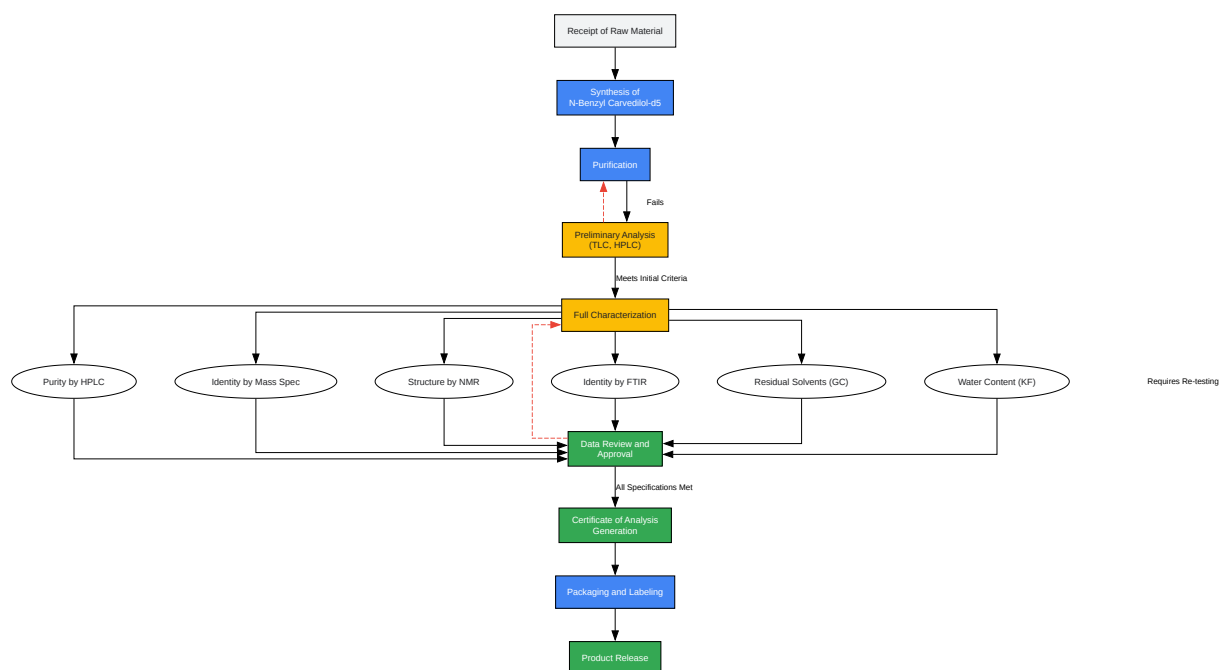
To unequivocally confirm the identity of **N-Benzyl Carvedilol-d5**, mass spectrometry is employed.

- Instrumentation: A high-resolution mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.
- Expected Result: The measured m/z should correspond to the calculated exact mass of the protonated molecule ([M+H]⁺) of **N-Benzyl Carvedilol-d5**.

Visualized Workflows

Quality Control and Certification Workflow for **N-Benzyl Carvedilol-d5** Reference Standard

The following diagram illustrates a typical workflow for the quality control and certification of a pharmaceutical reference standard like **N-Benzyl Carvedilol-d5**.



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Caption: Quality control workflow for a pharmaceutical reference standard.

Note on Signaling Pathways: As **N-Benzyl Carvedilol-d5** is a labeled chemical standard used for analytical purposes, primarily as an impurity marker, it is not characterized by a pharmacological signaling pathway. Its utility lies in its application for the accurate identification and quantification of the corresponding impurity in drug substance and product, ensuring the safety and quality of Carvedilol formulations.

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